The demonstrated ability of a structurally similar compound [] to inhibit osteoclast differentiation and bone resorption points towards a potential application of NAPMA in the treatment of osteoporosis.
CAS No.: 10102-06-4
CAS No.: 524-03-8
CAS No.: 14681-59-5